Boc-Glu-Ofm

Orthogonal protection Selective deprotection Solid-phase peptide synthesis

N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester (also designated Boc-L-Glu-OFm or Boc-Glu(OFm)-OH, CAS 133906-29-3) is a protected L-glutamic acid derivative with molecular formula C24H27NO6 and a molecular weight of 425.47 g/mol. This compound belongs to the class of orthogonally protected amino acid building blocks used in solid-phase peptide synthesis (SPPS).

Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
CAS No. 133906-29-3
Cat. No. B558423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Glu-Ofm
CAS133906-29-3
SynonymsBG-beta-FME
N-alpha-tert-butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester
Nalpha-Boc-Glu-beta-fluorenylmethyl este
Molecular FormulaC24H27NO6
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1
InChIKeyKSYVYHUPZNONJS-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester (CAS 133906-29-3): Chemical Identity and Procurement Essentials


N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester (also designated Boc-L-Glu-OFm or Boc-Glu(OFm)-OH, CAS 133906-29-3) is a protected L-glutamic acid derivative with molecular formula C24H27NO6 and a molecular weight of 425.47 g/mol . This compound belongs to the class of orthogonally protected amino acid building blocks used in solid-phase peptide synthesis (SPPS). It features an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino functionality and a base-labile 9-fluorenylmethyl (OFm) ester protecting group on the side-chain γ-carboxyl group . The orthogonal nature of these protecting groups enables selective, sequential deprotection during peptide chain assembly and subsequent side-chain manipulation [1].

Why N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester Cannot Be Replaced with Generic Boc-Glu Derivatives in Orthogonal SPPS Workflows


Generic substitution of N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester with other Boc-protected glutamic acid derivatives introduces irreconcilable compatibility conflicts within orthogonal protection schemes. The compound's defining structural feature is the orthogonal pairing of the acid-labile Boc group (α-amino protection) with the base-labile fluorenylmethyl (OFm) ester (γ-carboxyl protection) [1]. This orthogonality enables selective side-chain deprotection under mild basic conditions (e.g., piperidine or diethylamine in CH2Cl2 at room temperature) while preserving α-amino Boc integrity . Alternative Boc-Glu derivatives employing acid-labile side-chain protecting groups—such as Boc-Glu(OBzl)-OH (benzyl ester) or Boc-Glu(OcHex)-OH (cyclohexyl ester)—lack this base-labile orthogonality . In Fmoc/tBu-based SPPS strategies, the compound's Boc/OFm architecture is similarly non-substitutable because the OFm ester remains intact under the mild acidic conditions (TFA) used for Boc removal, whereas tBu esters would be prematurely cleaved [1]. Substitution therefore forces either a complete redesign of the orthogonal protection strategy or results in unintended side-chain exposure and cross-reactivity during peptide assembly.

Quantitative Differentiation Evidence: N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester vs. Closest Analogs and Alternatives


Orthogonal Deprotection Selectivity: Boc/OFm vs. Boc/OBzl and Boc/OcHex Ester Analogs in Side-Chain Manipulation

Boc-Glu(OFm)-OH demonstrates orthogonal deprotection selectivity that distinguishes it from other Boc-Glu derivatives. The OFm (fluorenylmethyl) ester group can be selectively removed under mild basic conditions—diethylamine or piperidine in CH2Cl2 at room temperature for 2 hours—without affecting the acid-labile Boc group on the α-amino position . In contrast, alternative Boc-Glu derivatives such as Boc-Glu(OBzl)-OH and Boc-Glu(OcHex)-OH employ protecting groups that are not base-labile; their deprotection requires hydrogenolytic (Pd-C/H2) or acidic conditions that would compromise Boc group integrity . This orthogonal selectivity is foundational for executing side-chain to side-chain cyclization strategies during SPPS, where sequential, non-interfering deprotection steps are required [1].

Orthogonal protection Selective deprotection Solid-phase peptide synthesis

Commercial Purity Specification: HPLC-Verified ≥99% vs. Alternative Supplier Batches at ≥95%

Commercial sourcing of Boc-Glu(OFm)-OH is available at differentiated purity grades that carry distinct implications for downstream synthetic reproducibility. Chem-Impex supplies the compound (Catalog 05536) with a specification of ≥99% purity as verified by HPLC . Multiple alternative suppliers offer the compound at ≥95% purity or ≥98.0% specification grades, with some suppliers reporting purity exclusively as ≥95% without detailed HPLC verification . The 99% grade corresponds to a maximum total impurity content of ≤1%, compared to ≤5% for the 95% grade. This represents a potential 5-fold difference in impurity burden that can translate into accumulated byproducts during multi-step peptide chain assembly.

Purity specification HPLC analysis Procurement quality

Validated Application in Side-Chain Cyclization: Boc-Glu-OFm as Precursor for Thioether-Bridged Cyclic Peptides

Boc-Glu-OFm serves as a critical precursor for generating (2S)-9-fluorenylmethyl-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate, which is subsequently employed in the synthesis of cyclic peptides containing unnatural thioether side-chain bridges [1]. This application has been validated in a tandem solid-phase peptide synthesis and microwave-assisted cyclization strategy [1]. The orthogonal Boc/OFm protection scheme is essential to this workflow because it allows the γ-carboxyl OFm ester to be selectively manipulated (converted to the iodo derivative) while the α-amino Boc group remains intact for subsequent coupling steps. Alternative protected glutamic acid derivatives lacking base-labile side-chain protection cannot be similarly derivatized without protecting group scheme redesign [2].

Cyclic peptide synthesis Thioether bridge Microwave-assisted SPPS

High-Value Research and Industrial Application Scenarios for N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester (CAS 133906-29-3)


Side-Chain to Side-Chain Cyclized Peptide Library Synthesis via Amide Bridge Formation

Boc-Glu(OFm)-OH is specifically designed for solid-phase synthesis of peptides requiring side-chain to side-chain cyclization via amide bridges. In this scenario, the orthogonal Boc/OFm protection enables selective γ-carboxyl deprotection (piperidine/CH2Cl2) to expose the side-chain carboxyl for amide bond formation, while the α-amino Boc group remains protected for continued chain elongation [1]. This workflow is documented in primary literature for the construction of conformationally constrained cyclic peptides with enhanced biological stability and target affinity [1]. Researchers pursuing head-to-tail or side-chain-bridged cyclic peptide libraries will find this building block essential for maintaining orthogonal compatibility throughout the synthesis.

Synthesis of Thioether-Bridged Cyclic Peptides via γ-Carboxyl Derivatization

For researchers synthesizing cyclic peptides containing unnatural thioether side-chain bridges, Boc-Glu-OFm serves as the direct precursor for generating (2S)-9-fluorenylmethyl-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate [2]. This iodo derivative is subsequently incorporated into SPPS sequences and cyclized via microwave-assisted thioether bridge formation [2]. The compound's orthogonal protection scheme is mandatory for this synthetic route, as the γ-carboxyl OFm group must be selectively manipulated while preserving α-amino Boc integrity. Alternative glutamic acid derivatives with different side-chain protection cannot access this transformation pathway without a complete redesign of the protecting group strategy.

Complex Ester Insulin Analog Synthesis Requiring Orthogonal Protection

Boc-Glu-OFm has documented application in the synthesis of [AspB10,LysB28,ProB29]-ester insulin and related insulin analogs . Ester insulin synthesis demands precise orthogonal protection schemes to enable selective side-chain functionalization during the convergent assembly of the multi-chain insulin structure . The Boc/OFm protection architecture provides the necessary chemical orthogonality to execute sequential deprotection steps without cross-reactivity, a requirement that generic Boc-Glu derivatives with acid-labile side-chain protection cannot fulfill in this context. Procurement of this specific building block is therefore indicated for peptide chemists engaged in insulin analog development programs.

High-Purity Multi-Step SPPS Campaigns with Stringent Impurity Specifications

For large-scale or high-sensitivity peptide synthesis campaigns where cumulative impurity burden directly impacts final crude purity and downstream purification costs, sourcing Boc-Glu(OFm)-OH at the ≥99% HPLC-verified purity grade provides measurable advantage over ≥95% alternatives . Each coupling cycle with a 95% purity building block introduces up to 5% impurities that accumulate across sequential steps; the 99% grade reduces this baseline impurity contribution to ≤1%. This differential is particularly consequential for long peptide sequences (>20 amino acids) and for applications requiring minimal purification steps (e.g., high-throughput library screening or automated parallel synthesis platforms).

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